5-Methoxyuridine
Overview
Description
5-Methoxyuridine is a derivative of uridine, bearing an additional methoxy substituent at position 5 on the uracil ring . It is a purine nucleoside analog .
Synthesis Analysis
The synthesis of 5-Methoxyuridine has been mentioned in a few studies. One study revealed that uridine depletion and 5-methoxyuridine modification is critical for the stable expression of Adenine Base Editor (ABE) mRNA . Another study demonstrated that 5-methoxyuridine (5-moU) outperformed other modifications up to 4-fold increased transgene expression .
Molecular Structure Analysis
The three-dimensional structure of 5-methoxyuridine (mo5U) was determined with much higher precision than in a previous study . The introduction of m1Ψ in mRNA leads to errors during the translation of the IVT luciferase reporter, specifically causing a shift in the reading frame (+1 frameshift), which resulted in the production of shortened and altered proteins .
Chemical Reactions Analysis
5-Methoxyuridine is a purine nucleoside analog and has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc . Moreover, eGFP mRNAs with 5-methoxyuridine (5-moU) modifications ranked top three in cell lines tested .
Physical And Chemical Properties Analysis
5-Methoxyuridine is an analogue of the naturally occurring uridine triphosphate (UTP). Similar to N1-methylpseudouridine and pseudouridine modifications, 5-methoxyuridine is another common chemical modification used for in vitro mRNA synthesis in order to improve mRNA activity and reduce innate immune responses .
Scientific Research Applications
Enhancing Wobble Readings in Translation Systems : Takai et al. (1999) demonstrated that 5-Methoxyuridine, when introduced into the anticodon of tRNA from Escherichia coli, can enhance wobble readings, impacting the efficiency of codon reading in cell-free translation systems (Takai et al., 1999).
Coding Properties in tRNAs from Bacillus Subtilis : Hasegawa et al. (1993) investigated 5-Methoxyuridine's coding properties in the wobble position of threonine and valine tRNAs from Bacillus subtilis. They found it recognized by A, G, and fairly well by U, similar to uridine-5-oxyacetic acid in some Escherichia coli tRNAs (Hasegawa et al., 1993).
Structure and Conformation Analysis : Birnbaum et al. (1983) determined the three-dimensional structure of 5-Methoxyuridine, providing insights into its conformation and modifications in the geometry of the pyrimidine ring due to substitution at C(5) (Birnbaum et al., 1983).
Role in tRNA Wobble Uridine Modification : Ryu et al. (2018) identified a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-Methoxyuridine, shedding light on its formation and implications in bacterial tRNA (Ryu et al., 2018).
Biosynthesis in Transfer RNAs : Murao et al. (1978) provided experimental evidence showing that 5-Methoxyuridine and uridine-5-oxyacetic acid modifications in certain tRNA species are derived from a common precursor, 5-hydroxyuridine (Murao et al., 1978).
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIATBNUWJBBGT-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyuridine | |
CAS RN |
35542-01-9 | |
Record name | 5-Methoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35542-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methoxyuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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